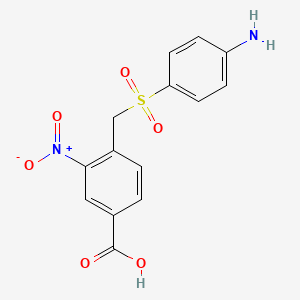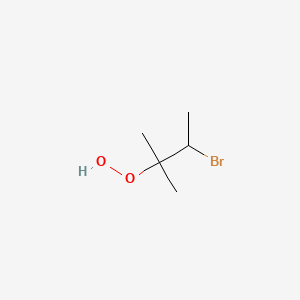
3-Bromo-2-methylbutane-2-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 259703 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in inhibiting specific molecular targets, making it a valuable tool in research and potential therapeutic applications.
Preparation Methods
The synthesis of NSC 259703 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Formation: The initial formation of the core structure involves a series of condensation reactions.
Functional Group Modifications:
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods for NSC 259703 are optimized for large-scale synthesis, focusing on cost-effectiveness and efficiency. These methods often involve automated processes and continuous flow reactors to maintain consistent quality and yield.
Chemical Reactions Analysis
NSC 259703 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the gain of electrons or hydrogen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
NSC 259703 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: In biological research, NSC 259703 is used to investigate cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: NSC 259703 is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of NSC 259703 involves its interaction with specific molecular targets, such as enzymes or receptors. It binds to these targets, inhibiting their activity and thereby affecting the associated biological pathways. This inhibition can lead to various cellular effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
NSC 259703 is unique in its specific molecular interactions and the pathways it affects. Similar compounds include:
NSC 706744: Another inhibitor with a different target specificity.
NSC 725776 (Indimitecan): Known for its stability and prolonged action.
NSC 724998 (Indotecan): Notable for its differential targeting of cancer cell genomes.
These compounds share some similarities with NSC 259703 but differ in their specific applications and molecular targets, highlighting the uniqueness of NSC 259703 in its field.
Properties
CAS No. |
18649-69-9 |
|---|---|
Molecular Formula |
C5H11BrO2 |
Molecular Weight |
183.04 g/mol |
IUPAC Name |
3-bromo-2-hydroperoxy-2-methylbutane |
InChI |
InChI=1S/C5H11BrO2/c1-4(6)5(2,3)8-7/h4,7H,1-3H3 |
InChI Key |
RLEKAEJZYVEBMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)OO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



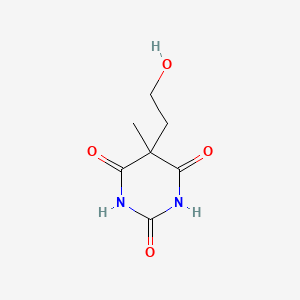
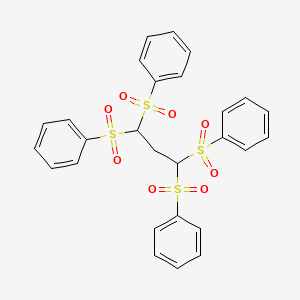

![2-ethyl-6,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12804455.png)
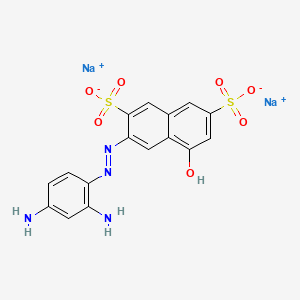
![1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B12804477.png)
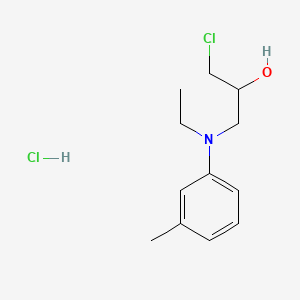
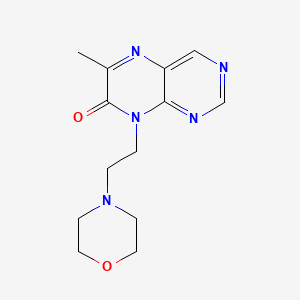
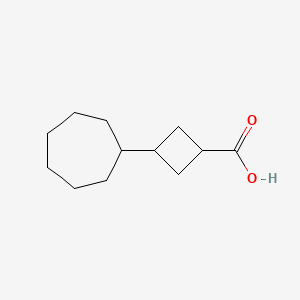
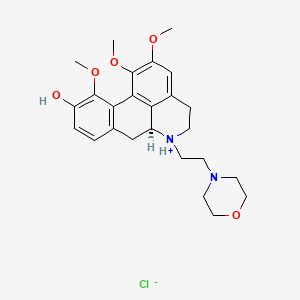
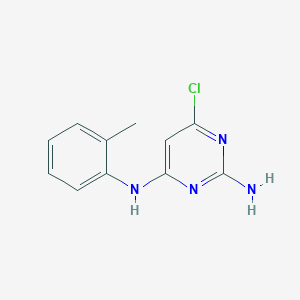
![zinc;[methoxy(oxido)phosphoryl] methyl phosphate](/img/structure/B12804511.png)
